Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system

,

2005,

,

,

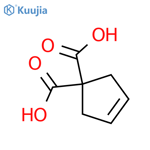

![methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/86885-57-6x500.png)